molecular formula C24H19ClN4O2S B2816089 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 902593-62-8

5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2816089
CAS No.: 902593-62-8
M. Wt: 462.95
InChI Key: FCQAODCEFGSKRD-UHFFFAOYSA-N
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Description

5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is a compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline ring, along with various substituents that contribute to its unique properties.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Future Directions

The future directions for research on quinazoline derivatives are likely to involve further exploration of their synthesis and biological activities, as well as the development of novel quinazoline derivatives with enhanced biological activities .

Preparation Methods

The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Quinazoline Moiety: This step involves the fusion of the triazole ring with a quinazoline ring, often using metal-catalyzed reactions or other cyclization techniques.

    Substitution Reactions:

Chemical Reactions Analysis

5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline include other triazoloquinazolines with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties. Some examples include:

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQAODCEFGSKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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